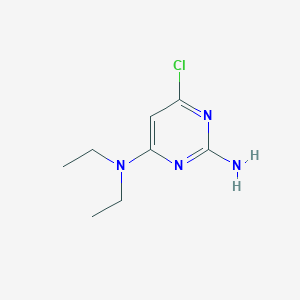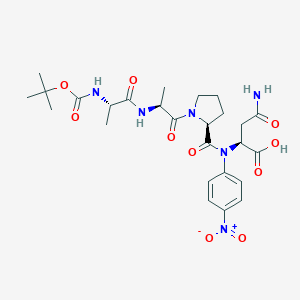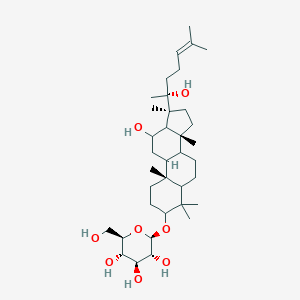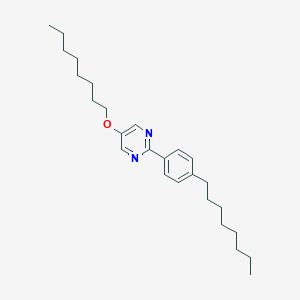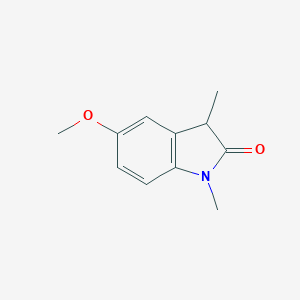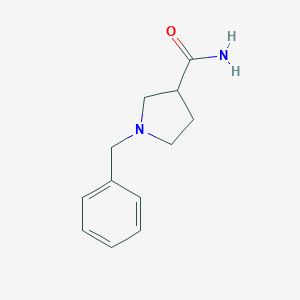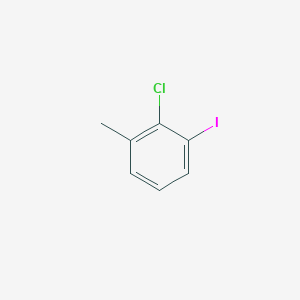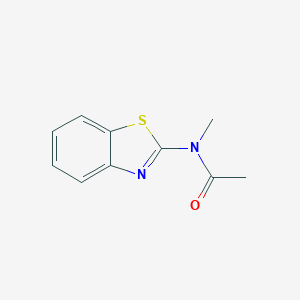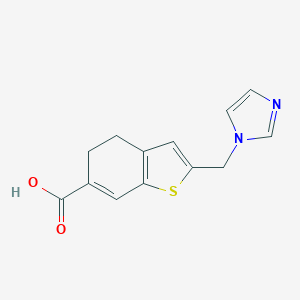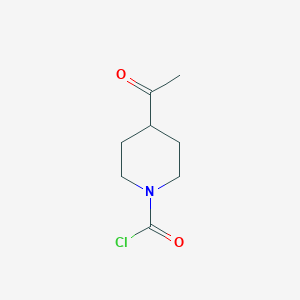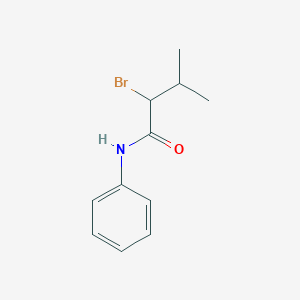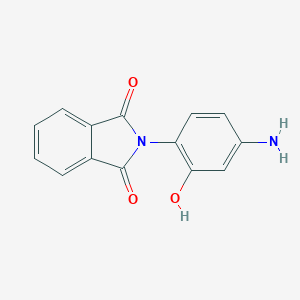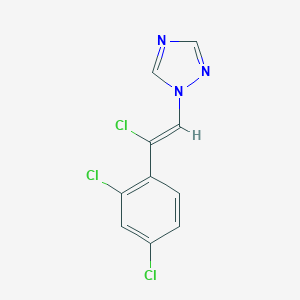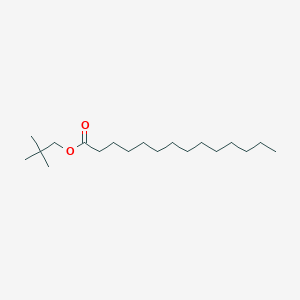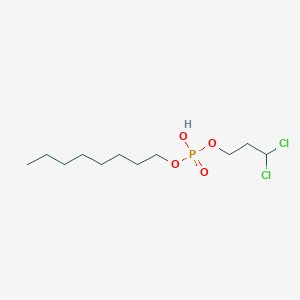
Octyldichloropropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyldichloropropyl phosphate (ODP) is a chemical compound that belongs to the class of organophosphate flame retardants. ODP has been widely used as a flame retardant in various applications, such as textiles, plastics, and construction materials, due to its excellent flame-retardant properties.
Mecanismo De Acción
Octyldichloropropyl phosphate acts as a flame retardant by releasing phosphorus-containing radicals upon exposure to heat. These radicals react with the flame radicals, interrupting the combustion process and preventing the spread of fire. In the treatment of neurological disorders, Octyldichloropropyl phosphate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
Octyldichloropropyl phosphate has been shown to have toxic effects on the nervous system, liver, and kidney. It can also cause developmental and reproductive toxicity. In addition, Octyldichloropropyl phosphate has been shown to disrupt the endocrine system by interfering with hormone signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octyldichloropropyl phosphate has several advantages as a flame retardant, including its high efficiency, low cost, and compatibility with various materials. However, its toxicity and potential environmental impact are significant limitations. In lab experiments, Octyldichloropropyl phosphate can be used to study the mechanism of flame retardancy and the potential use of Octyldichloropropyl phosphate in the treatment of neurological disorders.
Direcciones Futuras
Future research on Octyldichloropropyl phosphate should focus on developing safer alternatives to Octyldichloropropyl phosphate as a flame retardant. In addition, further studies are needed to understand the mechanism of action of Octyldichloropropyl phosphate in the treatment of neurological disorders and to develop more effective and targeted therapies. Finally, more research is needed to understand the environmental impact of Octyldichloropropyl phosphate and to develop strategies to mitigate its potential harm.
Métodos De Síntesis
Octyldichloropropyl phosphate can be synthesized by the reaction of octanol with phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is purified by distillation and recrystallization.
Aplicaciones Científicas De Investigación
Octyldichloropropyl phosphate has been extensively studied for its flame-retardant properties. It has been used in various applications, such as textiles, plastics, and construction materials, to improve their fire safety. Octyldichloropropyl phosphate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
117617-70-6 |
|---|---|
Fórmula molecular |
C11H23Cl2O4P |
Peso molecular |
321.17 g/mol |
Nombre IUPAC |
3,3-dichloropropyl octyl hydrogen phosphate |
InChI |
InChI=1S/C11H23Cl2O4P/c1-2-3-4-5-6-7-9-16-18(14,15)17-10-8-11(12)13/h11H,2-10H2,1H3,(H,14,15) |
Clave InChI |
LEYKLJDREJGQML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
SMILES canónico |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
Otros números CAS |
117617-70-6 |
Sinónimos |
octyldichloropropyl phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



